Methyl 2-bromo-3-(4-chlorophenyl)-3-methoxypropanoate
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Overview
Description
Methyl 2-bromo-3-(4-chlorophenyl)-3-methoxypropanoate is an organic compound with a complex structure that includes bromine, chlorine, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-3-(4-chlorophenyl)-3-methoxypropanoate typically involves the bromination of a precursor compound followed by esterification. One common method includes the reaction of 4-chlorobenzaldehyde with bromine to form 4-chlorobenzyl bromide. This intermediate is then reacted with methyl 3-methoxypropanoate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3-(4-chlorophenyl)-3-methoxypropanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, forming a simpler hydrocarbon structure.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
The major products formed from these reactions include substituted derivatives, oxidized products like aldehydes and acids, and reduced hydrocarbons.
Scientific Research Applications
Methyl 2-bromo-3-(4-chlorophenyl)-3-methoxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-3-(4-chlorophenyl)-3-methoxypropanoate involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-3-(4-fluorophenyl)-3-methoxypropanoate: Similar structure but with a fluorine atom instead of chlorine.
Methyl 2-bromo-3-(4-methylphenyl)-3-methoxypropanoate: Contains a methyl group instead of chlorine.
Methyl 2-bromo-3-(4-nitrophenyl)-3-methoxypropanoate: Contains a nitro group instead of chlorine.
Uniqueness
Methyl 2-bromo-3-(4-chlorophenyl)-3-methoxypropanoate is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various synthetic and research purposes.
Properties
CAS No. |
60456-16-8 |
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Molecular Formula |
C11H12BrClO3 |
Molecular Weight |
307.57 g/mol |
IUPAC Name |
methyl 2-bromo-3-(4-chlorophenyl)-3-methoxypropanoate |
InChI |
InChI=1S/C11H12BrClO3/c1-15-10(9(12)11(14)16-2)7-3-5-8(13)6-4-7/h3-6,9-10H,1-2H3 |
InChI Key |
RBVQIIHMBAAIRW-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=C(C=C1)Cl)C(C(=O)OC)Br |
Origin of Product |
United States |
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